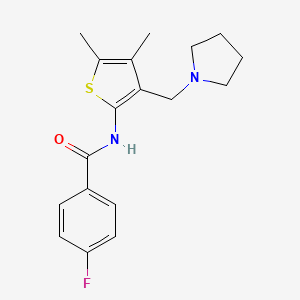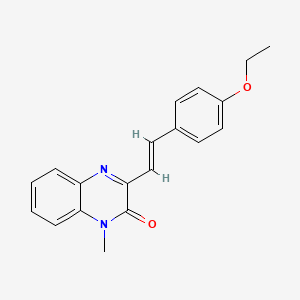![molecular formula C12H15ClN2O2 B2549439 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid CAS No. 946757-68-2](/img/structure/B2549439.png)
2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid is a chemical compound with the CAS Number: 946757-68-2 . It has a molecular weight of 254.72 . The IUPAC name for this compound is [4-(4-chlorophenyl)-1-piperazinyl]acetic acid . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)15-7-5-14(6-8-15)9-12(16)17/h1-4H,5-9H2,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.72 . It should be stored at a temperature of 28 C .Applications De Recherche Scientifique
Synthesis of Complex Molecules
The compound is used in the synthesis of somewhat complex molecules containing α,β-unsaturated keto scaffold . The title compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .
Cytotoxicity Studies
The compound has been used in cytotoxicity studies. It has been determined the activity of synthesized compounds and control drugs against human colon (HCT116) and cancer cell lines of the mouse monocyte macrophage leukaemic (RAW 264.7) .
Carcinoma Cell Lines
The compound has shown promising results against carcinoma cell lines for the compounds were enlarged in liver (FOCUS, MAHLAVU, HEPG2, HEP3B), breast (BT20, T47D, CAMA-1), gastric (KATO-3) and endometrial (MFE-296) samples .
Anticancer Drug Development
The compound is used in the development of anticancer drugs. A number of these molecules have been shown to alkylate thiols but not amino or hydroxy substituents .
Pharmaceutical Impurity Standards
The compound is used as a pharmaceutical impurity standard, specifically as Cetirizine Dihydrochloride Impurity B .
Antiallergic Drug Synthesis
The compound is used in the synthesis of antiallergic drugs. An improved and scalable method has been developed for the synthesis of 2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol, a key intermediate for Cetirizine which is an antiallergic drug .
Mécanisme D'action
Target of Action
The primary target of the compound 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in inflammatory responses.
Mode of Action
2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid interacts with its target, the histamine H1 receptor, by exhibiting a high specific affinity . This means that the compound binds strongly to the H1 receptor, thereby inhibiting the receptor’s normal function.
Biochemical Pathways
Upon binding to the histamine H1 receptor, 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid affects the biochemical pathways associated with histamine signaling. The downstream effects of this interaction include a reduction in the symptoms of allergies, hay fever, angioedema, and urticaria .
Result of Action
The molecular and cellular effects of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid’s action primarily involve the mitigation of allergic reactions. By binding to the histamine H1 receptor, the compound prevents the receptor from triggering a cascade of inflammatory responses. This results in the alleviation of symptoms associated with allergies, hay fever, angioedema, and urticaria .
Action Environment
The action, efficacy, and stability of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid can be influenced by various environmental factors. These may include the pH level of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the compound is stored at a temperature of 28°C to maintain its stability .
Orientations Futures
While specific future directions for this compound are not available, it’s worth noting that it’s a major metabolite of hydroxyzine . Hydroxyzine is an antihistamine used to treat allergy symptoms, and research into similar compounds could potentially lead to the development of more effective treatments.
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)15-7-5-14(6-8-15)9-12(16)17/h1-4H,5-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYCTYNEOPOFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2549358.png)
![methyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2549359.png)

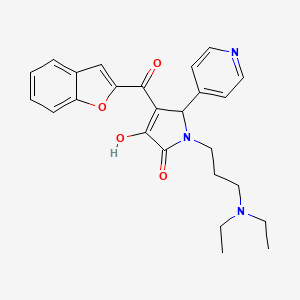
![N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2549366.png)
![3-[4-(Dimethylamino)phenyl]-2-propene-1-ol](/img/structure/B2549367.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide](/img/structure/B2549369.png)
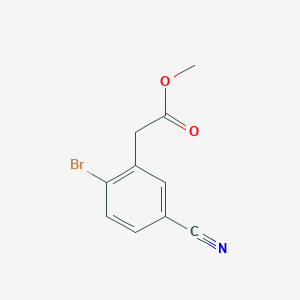
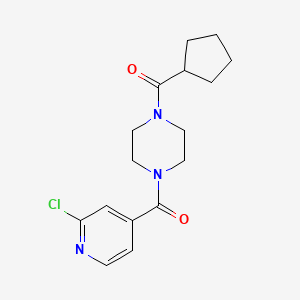
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2549373.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide](/img/structure/B2549377.png)
